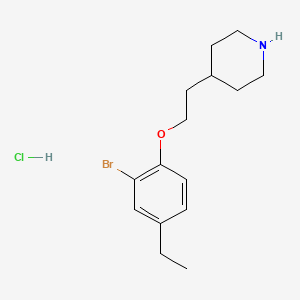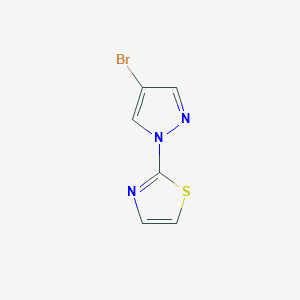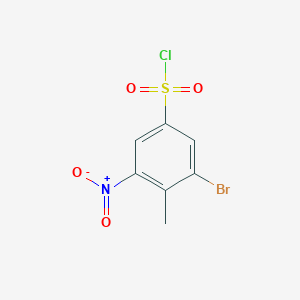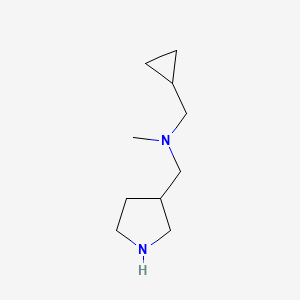![molecular formula C13H19BrClNO B1374560 2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride CAS No. 1219972-05-0](/img/structure/B1374560.png)
2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride
Descripción general
Descripción
2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride, also known as BPEP hydrochloride, is a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5). Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidines are significant synthetic fragments for drug design. Their derivatives are present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular formula of 2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride is C13H19BrClNO. The InChI code is 1S/C11H14BrNO.ClH/c12-10-6-2-1-5-9(10)11-7-3-4-8-13-11;/h1-3,8,10,13H,4-7H2;1H .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The molecular weight of 2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride is 320.65 g/mol. More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
Pharmaceutical Research :
- In the context of multidrug-resistant tuberculosis, related substances of certain pharmaceutical compounds, including derivatives of piperidine, were detected and characterized using advanced techniques like NMR, FT-IR, and HRMS. These findings are crucial for understanding the chemistry of drug substances and their impurities (Jayachandra et al., 2018).
Medicinal Chemistry :
- Piperidine derivatives have been synthesized for use in metabolic studies, as in the case of neuroleptic butyrophenones. These substances are crucial for understanding drug metabolism and designing effective therapeutic agents (Nakatsuka et al., 1981).
Synthesis and Biological Activity :
- The synthesis of piperidine derivatives has been explored for their potential analgesic and antiparkinsonian activities. Such research contributes significantly to the development of new therapeutic agents for pain management and Parkinson's disease (Amr et al., 2008).
Chemical Process Development :
- Research on the synthesis of benzyl piperidine derivatives demonstrates the importance of efficient and scalable chemical processes, which are crucial for the pharmaceutical industry (Ueno et al., 2015).
Copolymerization and Material Science :
- Piperidine derivatives have been used in the synthesis of novel copolymers, highlighting their application in material science and the development of new materials with unique properties (Kharas et al., 2016).
Protecting Group Chemistry :
- The use of piperidine derivatives as protecting groups for phenols has been evaluated, demonstrating their stability and utility in organic synthesis (Norén, 2021).
Anticancer Research :
- Piperidine derivatives have been synthesized and evaluated as promising anticancer agents, illustrating their potential in the fight against cancer (Rehman et al., 2018).
Anti-Acetylcholinesterase Activity :
- Research into the anti-acetylcholinesterase activity of piperidine derivatives contributes to understanding their potential use in treating neurological disorders (Sugimoto et al., 1990).
Antimicrobial Agents :
- Synthesis of novel piperidine derivatives has been explored for their potential as antimicrobial agents, an area of significant interest in addressing antibiotic resistance (Attia et al., 2013).
Vasodilation Properties :
- The synthesis of pyridinecarboxylates, including piperidine derivatives, and their evaluation for vasodilation properties, are important for developing new cardiovascular drugs (Girgis et al., 2008).
Direcciones Futuras
Piperidines play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is ongoing interest in the development and study of piperidine derivatives, including 2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride.
Propiedades
IUPAC Name |
2-[2-(2-bromophenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO.ClH/c14-12-6-1-2-7-13(12)16-10-8-11-5-3-4-9-15-11;/h1-2,6-7,11,15H,3-5,8-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEPLXYZPJFREOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCOC2=CC=CC=C2Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



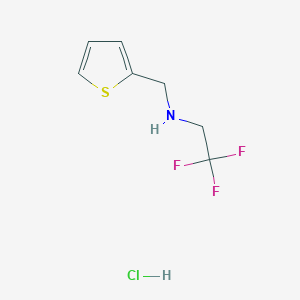
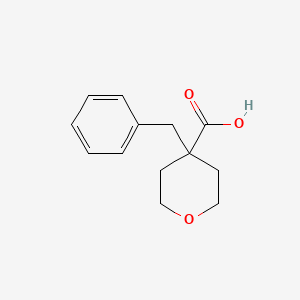
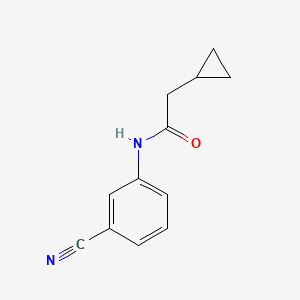
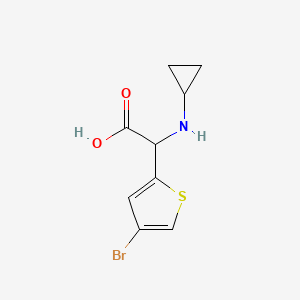
![2-(4-Bromothiophen-2-yl)-2-[(2,2,2-trifluoroethyl)amino]acetic acid](/img/structure/B1374487.png)
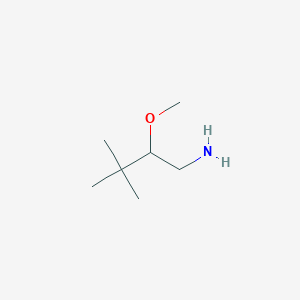
![1-[4-(Pyrimidin-5-yl)phenyl]ethan-1-amine](/img/structure/B1374489.png)
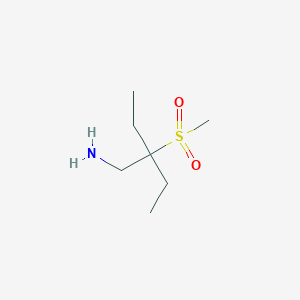
![3-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374491.png)
![3-{2-[(5-Bromo[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1374494.png)
